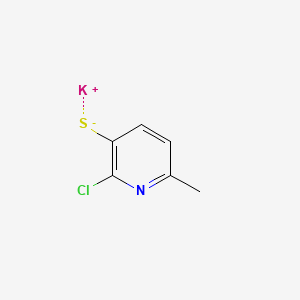
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is an organosulfur compound that features a pyridine ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable sulfur-containing reagent. One common method is the reaction of 2-chloro-6-methylpyridine with potassium sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to thiols or other sulfur-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides, as well as in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a biological process.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds also contain sulfur-nitrogen bonds and are widely used in pharmaceuticals.
Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.
Sulfenamides: These compounds are used in the rubber industry as accelerators for vulcanization.
Uniqueness
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H5ClKNS |
|---|---|
Molecular Weight |
197.73 g/mol |
IUPAC Name |
potassium;2-chloro-6-methylpyridine-3-thiolate |
InChI |
InChI=1S/C6H6ClNS.K/c1-4-2-3-5(9)6(7)8-4;/h2-3,9H,1H3;/q;+1/p-1 |
InChI Key |
WHTZRGVJZQSQOU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1)[S-])Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















